molecular formula C12H15ClO2 B1434803 4-Chloro-2-methyl-benzoic acid tert-butyl ester CAS No. 1872907-39-5

4-Chloro-2-methyl-benzoic acid tert-butyl ester

Cat. No.: B1434803
CAS No.: 1872907-39-5
M. Wt: 226.7 g/mol
InChI Key: JKNDTXOAXSLGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methyl-benzoic acid tert-butyl ester is a chemical building block of significant interest in research and development, particularly in the field of pharmaceutical chemistry. As a tert-butyl ester, this compound benefits from the protective group properties of the tert-butyl moiety, which provides stability against hydrolysis and resistance to strong bases and nucleophiles . This makes it a valuable intermediate in multi-step synthetic pathways, allowing chemists to perform reactions on other parts of the molecule while preserving the carboxylic acid functionality in a protected form. The specific molecular architecture of this ester, featuring both a chloro and a methyl substituent on the aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules. Structurally similar chloromethyl and methyl-substituted benzoic acid tert-butyl esters are prominently featured in scientific research as key intermediates in the development of active pharmaceutical ingredients, including investigations into novel antitumor agents . The compound serves as a crucial scaffold that researchers can further functionalize through various cross-coupling reactions, nucleophilic substitutions, or other transformations to create targeted compounds for biological screening. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care, referring to the material safety data sheet for specific hazard and handling information.

Properties

IUPAC Name

tert-butyl 4-chloro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNDTXOAXSLGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-Methylbenzoic Acid Derivatives

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time Notes
Chlorination 4-methylbenzoic acid, organic solvent, Cl₂ gas, spotlight lamp irradiation 0–10 Until substitution complete Mass ratio acid:solvent = 1.05–1.20:1
Acid Chloride Formation Thionyl chloride (SOCl₂), organic solvent -10 to 10 Dropwise addition, stirring Cooling required to control reaction
Esterification Potassium tert-butoxide Room temperature Stirring until completion Gradual warming after addition
Isolation Solvent removal Ambient Solid product obtained

Comparative Analysis of Preparation Methods

Preparation Aspect Method from CN1907948A (Patent) Other Common Methods (Literature)
Raw Materials 4-methylbenzoic acid, chlorine gas, thionyl chloride, potassium tert-butoxide Various benzoic acid derivatives, acid chlorides, tert-butanol
Reaction Control Cooling and irradiation for chlorination; controlled SOCl₂ addition Often harsher conditions or less selective chlorination
Yield and Purity High yield, mild conditions, easy isolation Possible lower yields due to by-products
Industrial Suitability Simple equipment, low cost, scalable Some methods less amenable to scale-up
Side Reactions Minimal due to controlled conditions Possible over-chlorination or by-product formation

Research Findings and Industrial Implications

  • The described preparation method from patent CN1907948A emphasizes the use of mild, controlled chlorination combined with efficient esterification to produce high-purity 4-chloro-2-methyl-benzoic acid tert-butyl ester.
  • The use of potassium tert-butoxide as the esterifying agent under mild temperature conditions avoids harsh acid catalysis, which can lead to side reactions or degradation.
  • The process yields a solid product that can be isolated by simple solvent removal, facilitating downstream processing.
  • The method's scalability and cost-effectiveness make it attractive for industrial production of this compound, especially as an intermediate for antitumor agents or other pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-benzoic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methyl-benzoic acid tert-butyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-benzoic acid tert-butyl ester involves its interaction with various molecular targets, depending on the specific application. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. The molecular pathways involved in these reactions are typically well-studied in organic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 4-Chloro-2-methyl-benzoic Acid Methyl Ester (CAS: 99585-12-3)
  • Structure : Differs by the ester group (methyl instead of tert-butyl).
  • Properties : The smaller methyl ester reduces steric hindrance and increases polarity compared to the tert-butyl analog. This may lower boiling points and improve aqueous solubility. However, the tert-butyl group offers better hydrolytic stability .
  • Applications : Used in similar synthetic pathways but with different reaction kinetics due to ester group reactivity.
b) 4-Acetyl-2-bromo-benzoic Acid tert-Butyl Ester (CAS: 885269-93-2)
  • Structure : Bromine replaces chlorine at the 4-position, and an acetyl group is added.
  • Properties: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter reactivity (e.g., slower nucleophilic substitution). Predicted density: 1.331 g/cm³; boiling point: 376.7°C .
  • Applications : Likely used in cross-coupling reactions due to bromine’s utility in Suzuki-Miyaura couplings.

Variations in the Ester Group

a) 3-Amino-4-methyl-benzoic Acid (2’-Chloro Ethyl) Ester
  • Structure : Features a chloroethyl ester instead of tert-butyl.
  • Properties: The chloroethyl group is more polarizable and reactive, increasing susceptibility to hydrolysis. The amino group at the 3-position introduces basicity, altering solubility in acidic conditions. Synthesized via nitro reduction and esterification .
  • Applications: Potential use in prodrug formulations due to hydrolyzable ester linkages.
b) {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic Acid tert-Butyl Ester (CAS: 1353943-66-4)
  • Structure : Combines a tert-butyl ester with a cyclohexyl ring and chloro-acetyl substituent.
  • Properties : The cyclohexyl group adds conformational rigidity, while the chloro-acetyl moiety introduces electrophilic character. Molecular weight: 318.84; XLogP3: 2.7 (indicating moderate lipophilicity) .
  • Applications : Likely serves as a building block in peptide mimetics or kinase inhibitors.

Complex Heterocyclic Derivatives

a) 4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic Acid tert-Butyl Ester (CAS: 1146080-70-7)
  • Structure : Incorporates a piperazine ring and a ketone-linked 4-chlorophenyl group.
  • Properties : The piperazine ring enhances water solubility at physiological pH. Molecular weight: 338.83; XLogP3: 3.0. The ketone group allows for further functionalization via reduction or Grignard reactions .
  • Applications : Intermediate in antipsychotic or antiviral drug synthesis.
b) [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic Acid tert-Butyl Ester
  • Structure : Pyrimidine and piperidine rings with a tert-butyl ester.
  • Properties: The pyrimidine ring contributes to π-π stacking interactions, relevant in DNA-targeting agents. Molecular weight: Not explicitly stated, but estimated ~350–400 g/mol .
  • Applications: Potential use in kinase inhibitors or nucleotide analogs.

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Weight (g/mol) XLogP3 Key Substituents Notable Properties
4-Chloro-2-methyl-benzoic acid tert-butyl ester 1872907-39-5 ~238.7 (calculated) ~3.5 4-Cl, 2-CH₃, tert-butyl ester High lipophilicity, hydrolytic stability
4-Chloro-2-methyl-benzoic acid methyl ester 99585-12-3 ~200.6 (calculated) ~2.8 4-Cl, 2-CH₃, methyl ester Higher polarity, lower stability
4-Acetyl-2-bromo-benzoic acid tert-butyl ester 885269-93-2 299.16 ~3.0 4-Br, 2-acetyl, tert-butyl ester Predicted bp: 376.7°C; density: 1.331 g/cm³
4-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-piperazine-1-carboxylic acid tert-butyl ester 1146080-70-7 338.83 3.0 Piperazine, 4-Cl-phenyl, ketone Enhanced solubility via piperazine

Biological Activity

4-Chloro-2-methyl-benzoic acid tert-butyl ester (CAS No. 1872907-39-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C12H15ClO2
  • Molecular Weight : 226.70 g/mol
  • IUPAC Name : 4-chloro-2-methylbenzoic acid tert-butyl ester

The compound features a chloro substituent at the para position and a tert-butyl ester group, contributing to its chemical reactivity and biological properties.

Anticancer Potential

Research indicates that this compound serves as an intermediate in the synthesis of anticancer agents. It has shown significant cytotoxicity against various human tumor cell lines, including models such as XF-498. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is crucial for therapeutic efficacy.

Table 1: Cytotoxicity Data

Cell LineIC50 (μg/mL)Reference
PC3 (Prostate)15
DU145 (Prostate)20
HFF3 (Normal)>50

The data indicates a dose-dependent response, with PC3 cells being more sensitive to treatment compared to DU145 cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. The chloro group may enhance lipophilicity, allowing better membrane penetration, while the tert-butyl ester group can influence metabolic stability.

  • Induction of Apoptosis : The compound may trigger apoptotic pathways via mitochondrial dysfunction and activation of caspases.
  • Inhibition of Proliferation : It has been observed to inhibit cell proliferation in a time-dependent manner, suggesting potential applications in cancer therapy.

Study on Antitumor Activity

A study conducted on various synthesized derivatives of this compound demonstrated its effectiveness against several cancer cell lines. The results highlighted its potential as a lead compound for developing new anticancer drugs.

Table 2: Summary of Antitumor Activity

CompoundTarget Cell LineObserved Effect
4-Chloro-2-methyl-benz. est.MDA-MB-231High apoptosis rates
4-Chloro-2-methyl-benz. est.HCT-116Significant growth inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-2-methyl-benzoic acid tert-butyl ester, and how do reaction conditions influence yield?

  • Methodology : The tert-butyl ester group is typically introduced via acid-catalyzed condensation of the carboxylic acid with tert-butanol or tert-butyl acetate (t-BuOAc). For substrates insoluble in organic solvents (e.g., amino acids), co-solubilization with fluorinated acids like trifluoroacetic acid (TFA) can enhance reactivity, though yields may remain low without optimized acid strength . Catalytic amounts of strong acids (e.g., H2_2SO4_4) or tert-butylating agents (e.g., Boc2_2O) are recommended for lab-scale synthesis .
  • Critical Parameters : Monitor reaction pH, solvent polarity, and temperature. Excess tert-butanol or prolonged reaction times may lead to side reactions (e.g., ester hydrolysis).

Q. How does the tert-butyl group affect the compound’s stability under acidic or nucleophilic conditions?

  • Stability Profile : The tert-butyl ester is resistant to nucleophiles and reducing agents but cleaved under strong acidic conditions (e.g., HCl in dioxane or TFA). This makes it suitable for stepwise synthesis requiring orthogonal protection strategies .
  • Experimental Validation : Stability assays should include HPLC or TLC monitoring under varied pH (1–12) and temperature (25–80°C) to assess degradation kinetics .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid direct skin contact due to potential irritation .
  • Storage : Store in airtight containers at room temperature, away from strong oxidizers and acids .

Advanced Research Questions

Q. How can conflicting data on reaction yields for tert-butyl ester formation be resolved?

  • Troubleshooting Framework :

Solubility Analysis : Pre-dissolve the carboxylic acid in a polar aprotic solvent (e.g., DMF) or use phase-transfer catalysts to improve substrate accessibility .

Acid Catalyst Screening : Compare fluorinated acids (e.g., TFA) with sulfonic acids (e.g., TsOH) to balance solubility and catalytic efficiency .

Kinetic Studies : Use in-situ FTIR or NMR to monitor tert-butyl cation generation and intermediate stability .

Q. What advanced spectroscopic techniques validate the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : 1^1H NMR (δ ~1.4 ppm for tert-butyl CH3_3), 13^{13}C NMR (δ ~80 ppm for ester carbonyl) .
  • Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion [M+H]+^+ (exact mass calculated via C12_{12}H15_{15}ClO2_2: 226.08 g/mol).
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity >95% .

Q. How does steric hindrance from the tert-butyl group influence regioselectivity in subsequent reactions?

  • Mechanistic Insight : The bulky tert-butyl group directs electrophilic substitution to less hindered positions (e.g., para to Cl in the benzoic acid moiety). Computational modeling (DFT) can predict electronic and steric effects .
  • Experimental Design : Perform comparative studies using methyl or benzyl esters to isolate steric vs. electronic contributions .

Data Contradiction and Optimization

Q. Why do solubility challenges persist in tert-butyl ester reactions, and how can they be mitigated?

  • Root Cause : Low solubility of free carboxylic acids in nonpolar solvents limits tert-butyl cation accessibility.
  • Solutions :

  • Salt Formation : Generate acid-TFA salts to enhance organic-phase solubility .
  • Microwave-Assisted Synthesis : Apply controlled heating to reduce reaction time and improve mixing .

Q. What are the limitations of current tert-butyl ester deprotection methods, and how can selectivity be improved?

  • Deprotection Trade-offs : Strong acids (e.g., TFA) may degrade acid-sensitive functional groups.
  • Alternative Strategies :

  • Photocleavage : Use UV-light-sensitive protecting groups for orthogonal deprotection .
  • Enzymatic Hydrolysis : Screen lipases or esterases for mild, selective cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-benzoic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-benzoic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.